2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine
Description
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine is a piperazine derivative featuring a trifluoromethylphenyl (CF₃-Ph) substituent at the 4-position of the piperazine ring and an ethylamine side chain. This structure combines a rigid aromatic moiety with a flexible amine-terminated linker, making it a candidate for interaction with biological targets such as G protein-coupled receptors (GPCRs) or neurotransmitter transporters. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate receptor activity, particularly in the central nervous system (CNS) .
Synthetic routes for related compounds involve coupling substituted phenyl groups to piperazine via nucleophilic substitution or reductive amination. For example, describes the use of tert-butoxycarbonyl (Boc)-protected piperazine intermediates, which are later deprotected to yield ethylamine derivatives . Similarly, outlines methods for introducing sulfonyl groups to piperazine, suggesting adaptable strategies for functionalizing the target compound .
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c14-13(15,16)11-1-3-12(4-2-11)19-9-7-18(6-5-17)8-10-19/h1-4H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBFAJNDBJABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219993 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681482-58-6 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681482-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(2-Chloroethyl)amine
The initial step involves the synthesis of 2-(2-chloroethyl)amine , which can be achieved via the reaction of diethanolamine with sulfur oxychloride under reflux conditions. This method is well-documented and offers high yields with controlled temperature parameters:
| Parameter | Conditions | Notes |
|---|---|---|
| Raw Materials | Diethanolamine + Sulfur oxychloride | Reacted in aprotic solvents like trichloromethane or 1,2-ethylene dichloride |
| Temperature | 35°C to 70°C (preferably 55°C to 65°C) | Reflux conditions facilitate the formation of 2-(2-chloroethyl)amine |
| Reaction Time | 4-6 hours | Ensures complete conversion |
Research Findings:
This method, detailed in patent CN102060712A, emphasizes safety and yield optimization, with reaction temperatures maintained below 70°C to prevent side reactions.
Ring-Closure to Form 4-Trifluoromethylpiperazine Hydrochloride
The key step involves cyclization of 5-trifluoromethylaniline with 2-(2-chloroethyl)amine under heating conditions:
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Toluene, propyl carbinol, diethylene glycol monomethyl ether, or dimethylbenzene | Choice depends on solubility and reaction temperature |
| Temperature | 110°C to 200°C (preferably 120°C to 160°C) | Elevated temperature promotes ring closure |
| Reaction Time | 12-20 hours | Ensures complete cyclization |
Research Findings:
Patent CN102060712A reports that the cyclization under these conditions yields 4-trifluoromethylpiperazine hydrochloride with purity exceeding 99%. The process involves neutralization with alkali (ammonia, carbonate, or triethylamine) at 0°C to 50°C, facilitating isolation of the hydrochloride salt.
Purification and Isolation
Purification is achieved through distillation or recrystallization, with distillation preferred for obtaining high-purity intermediates:
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Distillation | Under reduced pressure at 120°C–160°C | >99% | Up to 60.6% (as per patent data) |
| Recrystallization | Using ethanol or ethanol-water mixtures | >99% | Variable |
Research Findings:
Distillation is favored for industrial scale, providing high-purity intermediates critical for subsequent steps.
Further Functionalization to the Target Compound
The synthesized 4-trifluoromethylpiperazine hydrochloride undergoes alkylation with suitable ethylamine derivatives to produce 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine :
| Step | Conditions | Notes |
|---|---|---|
| Alkylation | Reaction with ethylamine derivatives in inert solvents like acetonitrile or ethanol | Controlled temperature (0°C to 50°C) to prevent over-alkylation |
| Neutralization | Using bases such as triethylamine | Maintains reaction pH and facilitates isolation |
| Purification | Chromatography or recrystallization | Ensures removal of side products |
Research Findings:
While specific literature on this exact step is limited, analogous procedures in pharmaceutical synthesis suggest that mild conditions and high-purity intermediates are essential for optimal yields and product quality.
Summary of Key Data
Research Findings and Industrial Implications
- The synthesis of 4-trifluoromethylpiperazine hydrochloride via cyclization of 5-trifluoromethylaniline and 2-(2-chloroethyl)amine is well-established, with optimized reaction conditions improving yield and safety.
- The process emphasizes temperature control, choice of solvent, and neutralization conditions to maximize purity and yield.
- Subsequent alkylation steps are straightforward but require meticulous control to avoid side reactions and ensure high product purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring may facilitate binding to receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives with aromatic substituents and ethylamine side chains exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparison
Key Insights
Electronic Effects :
- The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in receptors compared to electron-donating groups like methyl (CH₃) .
- Chlorophenyl analogs (e.g., ) exhibit moderate electron withdrawal but may show reduced metabolic stability compared to CF₃-Ph derivatives .
Lipophilicity and Bioavailability: The CF₃ group increases logP values, favoring CNS penetration. For instance, this compound likely has higher brain uptake than the fluorobenzyl derivatives in , which feature a polar methanone group .
Receptor Selectivity :
- BD1063 () demonstrates high sigma-1 receptor affinity due to its dichlorophenyl group. The target compound’s CF₃-Ph moiety may similarly target sigma receptors but with distinct kinetics due to differences in substituent size and polarity .
- Dimethylphenyl derivatives () prioritize serotonin receptors, highlighting how steric effects from substituents dictate target preference .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine is C₁₃H₁₆F₃N. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties and receptor binding profiles.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in neuropharmacology. Below are some key areas of activity associated with this compound:
- Neuropharmacological Effects : The compound has been studied for potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
- Anxiolytic and Antidepressant Properties : Similar piperazine derivatives have shown promise as anxiolytics and antidepressants, suggesting potential therapeutic applications for this compound.
- Antimicrobial Activity : Some analogs have demonstrated antimicrobial properties, indicating a broader spectrum of biological activity.
While the exact mechanism of action for this compound remains largely uncharacterized, it is hypothesized to interact with various neurotransmitter receptors, including serotonin receptors (5-HT) and possibly dopamine receptors (D2). This interaction may modulate neurotransmission, providing therapeutic effects in mood disorders.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | Contains a trifluoromethyl group on the phenyl ring | Anxiolytic and antidepressant effects |
| Benzylpiperazine | Simple benzene ring attached to piperazine | Stimulant effects similar to ecstasy |
| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl ring | Neuroactive properties |
The unique trifluoromethyl substitution in this compound may enhance its selectivity and potency compared to other piperazines.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research provides valuable insights:
- Neuropharmacological Studies : Research has indicated that similar piperazine derivatives can modulate serotonin reuptake mechanisms effectively. For instance, studies on serotonin-selective reuptake inhibitors have highlighted the significance of structural modifications in enhancing binding affinity to the serotonin transporter .
- Molecular Docking Studies : Computational studies using molecular docking have predicted potential interactions between piperazine derivatives and various receptors. These studies suggest that structural features significantly influence binding affinities, which could be applicable to understanding the behavior of this compound .
- Pharmacological Evaluations : In vitro evaluations of similar compounds have demonstrated their ability to inhibit specific enzymes and receptors involved in disease pathways, such as those related to neurodegenerative disorders .
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine?
Methodological Answer:
The synthesis typically involves alkylation of a piperazine precursor. For example:
- Step 1: React 4-(4-trifluoromethylphenyl)piperazine with a bromoethylamine derivative (e.g., N-Boc-2-bromoethylamine) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.
- Step 2: Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amine.
- Key Considerations: Optimize stoichiometry to avoid side reactions (e.g., over-alkylation). Monitor reaction progress via TLC or HPLC. Purification can be achieved via flash chromatography or crystallization .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Confirm proton and carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, trifluoromethyl group at δ ~120 ppm in NMR).
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 314.2).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).
- X-ray Crystallography (if crystalline): Use tools like OLEX2 for structure refinement and validation of stereochemistry .
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employ a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Use deuterated analogs (e.g., -ethylamine) as internal standards to improve accuracy.
- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile to minimize matrix interference. Validate recovery rates (≥80%) and limit of quantification (LOQ < 10 ng/mL) .
Advanced: How can researchers resolve contradictions in reported serotonin receptor binding affinities for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or receptor subtypes. To address this:
- Standardize Assays: Use identical cell lines (e.g., HEK-293T expressing human 5-HT receptors) and radioligands (e.g., -8-OH-DPAT).
- Competitive Binding Curves: Perform in triplicate with negative controls (e.g., 10 µM serotonin).
- Computational Docking: Compare binding poses using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Ser159 or hydrophobic contacts with the trifluoromethyl group). Cross-validate with mutagenesis studies .
Advanced: What strategies are effective in designing analogs with improved metabolic stability?
Methodological Answer:
- Modify the Piperazine Core: Introduce electron-withdrawing groups (e.g., fluorine) at the 2-position to reduce CYP450-mediated oxidation.
- Ethylamine Chain Substitutions: Replace the terminal amine with a methyl group to hinder MAO degradation.
- In Silico Screening: Use ADMET predictors (e.g., SwissADME) to prioritize analogs with lower clearance rates. Validate stability in microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced: How should crystallographic data be interpreted when the compound forms polymorphs?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement in OLEX2: Apply restraints for flexible groups (e.g., piperazine ring) and validate with R-factors (<5%).
- Polymorph Analysis: Compare unit cell parameters and hydrogen-bonding networks. Use differential scanning calorimetry (DSC) to confirm thermal stability differences. Report all polymorphs in the Cambridge Structural Database (CSD) .
Advanced: What experimental approaches validate target engagement in vivo for this compound?
Methodological Answer:
- Microdialysis in Rodents: Measure extracellular serotonin levels in the prefrontal cortex after compound administration.
- PET Imaging: Use a radiolabeled analog (e.g., -trifluoromethyl derivative) to quantify receptor occupancy.
- Knockout Models: Compare behavioral responses (e.g., anxiety in elevated plus maze) in wild-type vs. 5-HT receptor knockout mice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
